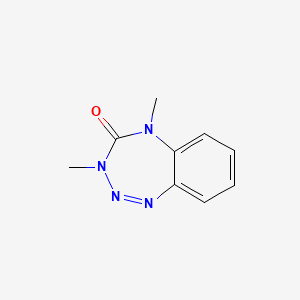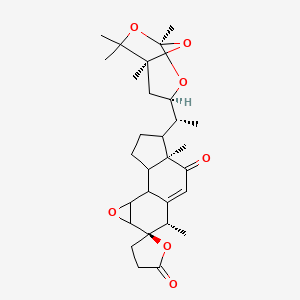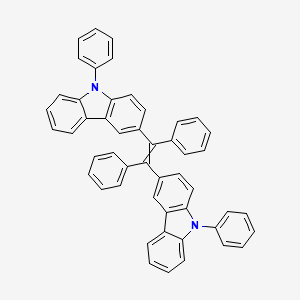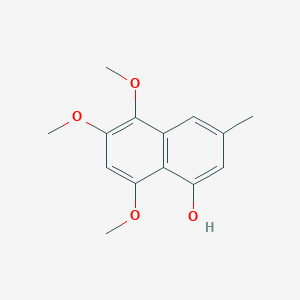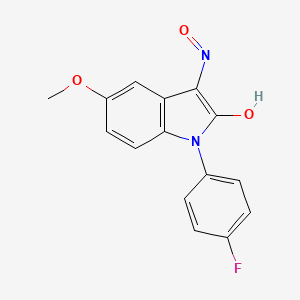
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxyimino group, and a methoxy group attached to an indole core
Méthodes De Préparation
The synthesis of 1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-fluoroaniline with 5-methoxyisatin in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or chromatography. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydroxyimino group to an amino group.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which may have enhanced biological activity.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.
Industry: The compound is utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyimino group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect. The specific pathways involved depend on the target and the context of the study.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
1-(4-Fluorophenyl)-2-(hydroxyimino)acetamide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
5-Methoxyindole-2-carboxylic acid: Lacks the hydroxyimino and fluorophenyl groups, resulting in different reactivity and applications.
4-Fluoroindole: Contains the fluorophenyl group but lacks the hydroxyimino and methoxy groups, affecting its overall properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
154058-77-2 |
|---|---|
Formule moléculaire |
C15H11FN2O3 |
Poids moléculaire |
286.26 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-5-methoxy-3-nitrosoindol-2-ol |
InChI |
InChI=1S/C15H11FN2O3/c1-21-11-6-7-13-12(8-11)14(17-20)15(19)18(13)10-4-2-9(16)3-5-10/h2-8,19H,1H3 |
Clé InChI |
WCBJGDITAGCGMO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C(=C2N=O)O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)
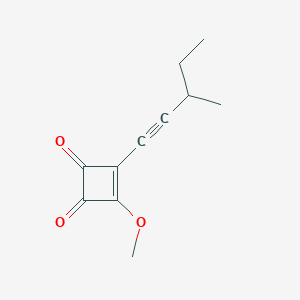
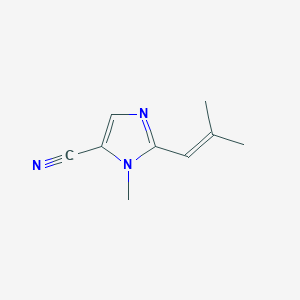

![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)
